molecular formula C18H18N4O2 B4762454 5-(methoxymethyl)-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

5-(methoxymethyl)-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4762454
M. Wt: 322.4 g/mol
InChI Key: RATBBFYIJYKGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as MMTCA and is a member of the triazole family of compounds. In

Mechanism of Action

The mechanism of action of MMTCA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. MMTCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MMTCA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), proteins that are involved in the breakdown of extracellular matrix in tissues.
Biochemical and Physiological Effects:
MMTCA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MMTCA has also been found to reduce the activity of MMPs, which can help to prevent tissue damage. Additionally, MMTCA has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using MMTCA in lab experiments is its relatively low toxicity. MMTCA has been found to have low toxicity in animal models, which makes it a safer option for use in lab experiments. However, one limitation of using MMTCA in lab experiments is its limited solubility in water. This can make it difficult to administer MMTCA in certain experimental settings.

Future Directions

There are a number of future directions for research on MMTCA. One area of interest is its potential as a treatment for inflammatory and autoimmune diseases. MMTCA has been found to have anti-inflammatory effects in animal models, which makes it a promising candidate for further research in this area. Additionally, MMTCA has been found to have antitumor activity, which makes it a potential candidate for the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of MMTCA and its potential applications in scientific research.

Scientific Research Applications

MMTCA has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. MMTCA has also been found to have antitumor activity against certain types of cancer cells. Additionally, MMTCA has been found to have antibacterial activity against certain strains of bacteria.

properties

IUPAC Name

5-(methoxymethyl)-1-(4-methylphenyl)-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-8-10-15(11-9-13)22-16(12-24-2)17(20-21-22)18(23)19-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATBBFYIJYKGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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